N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide
Description
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a cyclohexylsulfonyl group and an ethyl group attached to the thiophene ring, along with a carboxamide functional group.
Properties
IUPAC Name |
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-2-10-8-9-18-12(10)13(15)14-19(16,17)11-6-4-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUMJGZZDDJPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)NS(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced through sulfonylation reactions, where cyclohexylsulfonyl chloride reacts with the thiophene derivative in the presence of a base.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions, where ethyl halides react with the thiophene derivative under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, where the carboxylic acid derivative of thiophene reacts with amines or ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases, acids, and other electrophiles or nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-cyclohexylsulfonyl-3-ethylthiophene-2-carboxamide can be compared with other thiophene derivatives:
Thiophene-2-carboxamide: Lacks the cyclohexylsulfonyl and ethyl groups, resulting in different chemical and biological properties.
N-cyclohexylsulfonylthiophene-2-carboxamide: Lacks the ethyl group, which may affect its reactivity and applications.
3-ethylthiophene-2-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
